molecular formula C30H40O8 B2400271 (E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid CAS No. 110241-23-1

(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

Cat. No.: B2400271
CAS No.: 110241-23-1
M. Wt: 528.6 g/mol
InChI Key: UFIFFDILGAASQL-UHFFFAOYSA-N
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Description

The compound (E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid is a complex organic molecule with significant biochemical and pharmacological properties This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, ketones, and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and ketone groups through selective oxidation and reduction reactions. The final steps involve the formation of the hept-5-enoic acid side chain and its attachment to the core structure.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, high-pressure liquid chromatography (HPLC) for purification, and automated synthesis platforms to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl or ketone groups.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Use of halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions include various hydroxylated and ketonated derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Biology

In biological research, the compound is studied for its potential role in cellular processes. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biochemical pathways.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. Its structural similarity to certain natural products suggests it may have applications in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of (E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and influencing various biochemical pathways. This modulation can lead to changes in cellular processes, such as the reduction of oxidative stress or the inhibition of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but lacks the extensive hydroxylation and ketonation.

    Steroids: Compounds like cortisol and testosterone have similar core structures but differ in functional groups and side chains.

    Vitamin D: Contains a similar core structure but with different functional groups and biological activity.

Uniqueness

The uniqueness of (E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid lies in its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

110241-23-1

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

IUPAC Name

6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid

InChI

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-19,25,32,36H,8-9,11-13H2,1-7H3,(H,37,38)

InChI Key

UFIFFDILGAASQL-UHFFFAOYSA-N

SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O

Isomeric SMILES

CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O

melting_point

227 - 229 °C

physical_description

Solid

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid
Reactant of Route 2
(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid
Reactant of Route 3
(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid
Reactant of Route 4
(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid
Reactant of Route 5
(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid
Reactant of Route 6
(E,2S)-6-[(7S,10S,12S,13R,14R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

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